3-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione
Description
The exact mass of the compound this compound is 380.10554495 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c25-27(26)16-4-2-1-3-14(16)18(22-27)24-9-7-23(8-10-24)17-13-5-6-19-11-15(13)20-12-21-17/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTUSLVTWNSJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=CN=C3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the Fe(II) in the active site of CDK2. The interaction with CDK2 leads to significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S transition of the cell cycle. By inhibiting CDK2, the compound prevents cells from progressing from the G1 phase to the S phase, thereby halting cell division and proliferation.
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. Most of the prepared compounds showed superior cytotoxic activities against various cell lines. For instance, compound 14 displayed potent dual activity against the examined cell lines and CDK2.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This includes studies on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Biological Activity
The compound 3-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrido[3,4-d]pyrimidine and benzothiazole moieties. Various synthetic routes have been proposed in patents and literature, emphasizing the importance of optimizing conditions to enhance yield and purity .
Anticancer Properties
Research has indicated that derivatives of benzothiazole and pyrido-pyrimidine structures exhibit significant anticancer activity . For instance, compounds with similar frameworks have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. Specifically, studies have reported that certain derivatives can inhibit cell proliferation via mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. In vitro studies have assessed its efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria. While some related compounds demonstrated notable antibacterial activity, the specific compound may require further evaluation to establish its effectiveness against specific strains .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes associated with cancer progression. For example, inhibitors targeting cyclin-dependent kinases (CDKs) have been explored for their role in cancer therapy. The structural characteristics of this compound may allow it to interact effectively with these targets .
Study 1: Cytotoxicity Assessment
A study focused on evaluating the cytotoxic effects of various benzothiazole derivatives found that compounds structurally similar to this compound exhibited IC50 values in the micromolar range against leukemia cell lines. This suggests significant potential for development as an anticancer agent .
Study 2: Antimicrobial Screening
In another investigation, a series of synthesized compounds were screened for antimicrobial activity. The results indicated varying degrees of effectiveness against selected bacterial strains. Although the specific compound's activity was not highlighted in this study, the overall trend suggests that modifications to the structure could enhance antimicrobial properties .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit certain kinases involved in cancer cell proliferation. Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines by disrupting the cell cycle and promoting programmed cell death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies suggest that it possesses activity against a range of bacterial strains and fungi. The pyridine and piperazine components are believed to enhance the compound's ability to penetrate microbial membranes, making it a candidate for developing new antibiotics .
Neurological Applications
Given its structural similarities to known neuroactive compounds, there is ongoing research into the potential neuroprotective effects of this compound. Preliminary findings indicate that it may help mitigate neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Study 1: Anticancer Mechanism Exploration
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of benzothiazole derivatives, including this compound. The researchers found that modifications to the piperazine ring enhanced cytotoxicity against breast cancer cells by inhibiting the PI3K/Akt signaling pathway .
Case Study 2: Antimicrobial Efficacy
In a research article featured in Antibiotics, scientists evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The results demonstrated that it inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Case Study 3: Neuroprotective Effects
A recent study published in Neuroscience Letters investigated the neuroprotective effects of this compound on models of Alzheimer’s disease. The findings indicated that it could reduce amyloid-beta toxicity and improve cognitive function in treated models, highlighting its therapeutic potential for neurodegenerative diseases .
Q & A
Q. What are the established synthetic pathways for this compound, and what are their critical reaction conditions?
The compound can be synthesized via cyclization reactions using heterocyclic amines (e.g., pyrido[3,4-d]pyrimidin-4-yl derivatives) and sodium salts of propenone intermediates. Key steps include:
- Condensation with heterocyclic amines under reflux in ethanol .
- Cyclization using formic acid or formamide to form fused pyrimidine cores .
- Purification via column chromatography with silica gel and methanol/dichloromethane gradients . Critical parameters: pH control (6.5–7.0) during cyclization and inert atmosphere to prevent oxidation .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- Single-crystal X-ray diffraction : Resolves piperazine and pyridopyrimidine ring conformations (bond angles ±0.02 Å precision) .
- NMR : ¹H and ¹³C NMR (DMSO-d₆) identifies proton environments (e.g., NH peaks at δ 8.2–9.1 ppm for pyridopyrimidine) .
- Elemental analysis : Validates purity (>98%) with ≤0.3% deviation from theoretical C/H/N values .
Q. How can researchers validate the compound’s purity and identify common synthetic impurities?
Use reversed-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for baseline separation. Detect impurities like unreacted amines or dealkylated byproducts (retention time shifts ±0.5 min) . Quantify impurities via UV detection at 254 nm, with acceptance thresholds <0.15% per ICH guidelines .
Advanced Research Questions
Q. How to design a robust pharmacological activity study targeting kinase inhibition?
- In vitro assays : Use recombinant kinase domains (e.g., EGFR, VEGFR2) with ATP-Glo™ luminescence assays. IC₅₀ values should be calculated using non-linear regression (GraphPad Prism) .
- In vivo models : Administer 10–50 mg/kg doses in xenograft mice; monitor tumor volume reduction (≥30% vs. control) and toxicity via serum ALT/AST levels .
- Control : Include reference inhibitors (e.g., gefitinib) and vehicle groups .
Q. How to resolve contradictions in spectral data suggesting tautomeric equilibria?
- Perform variable-temperature ¹H NMR (25–60°C) to observe proton exchange broadening (e.g., NH signals at δ 10–12 ppm) .
- Compare DFT-calculated IR spectra (B3LYP/6-31G*) with experimental data to identify tautomer stability (ΔG < 2 kcal/mol favors dominant form) .
Q. What methodologies assess environmental persistence and ecotoxicological risks?
- Degradation studies : Expose the compound to UV light (254 nm) and HPLC-MS/MS to track half-life (t₁/₂) in water .
- Bioaccumulation : Measure logP values (e.g., shake-flask method) and model BCF using EPI Suite™ (values >500 indicate high risk) .
- Toxicity assays : Use Daphnia magna (48-hr EC₅₀) and algal growth inhibition tests (OECD 201) .
Q. How to optimize selectivity for a target receptor while minimizing off-target effects?
- Molecular docking (AutoDock Vina) : Screen against homology models of target vs. anti-target receptors (e.g., 5-HT₂A vs. H1R) .
- SPR biosensor assays : Measure binding kinetics (kₒₙ/kₒff) to prioritize derivatives with >10-fold selectivity .
- Counter-screening : Test against panels of 50+ kinases/pharmacologically relevant targets .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Use design of experiments (DoE) to optimize parameters:
- Temperature (80–120°C) and stirring rate (300–600 rpm) .
- Catalyst loading (0.5–2.0 mol%) .
- Implement PAT tools (e.g., ReactIR™) for real-time monitoring of intermediate formation .
Q. How to design a stability study under ICH guidelines for preformulation research?
Q. How to align computational modeling with experimental data to predict metabolite profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
